3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl methanesulfonate
- 4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
- 3-(4-methoxyphenyl)-2-oxo-2H-chromen-6-yl methanesulfonate
Uniqueness
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group and the methanesulfonate ester enhances its solubility and potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-15-10-14(24-25(3,20)21)8-9-16(15)23-18(19)17(11)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVYOJEGORNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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